molecular formula C9H7BrO B1343174 4-Bromo-2-Indanone CAS No. 846032-36-8

4-Bromo-2-Indanone

Cat. No. B1343174
CAS RN: 846032-36-8
M. Wt: 211.05 g/mol
InChI Key: SWTMVUZONAQICS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-Indanone, also known as 4-bromoindan-2-one, is an organic compound with the molecular formula C10H7BrO. It is a colorless solid that has been used in various scientific research applications, such as synthesis and as a reagent. In addition, this compound has been studied for its mechanisms of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.

Scientific Research Applications

Synthesis and Chemical Transformations

4-Bromo-2-Indanone is utilized in the synthesis of complex molecules and chemical transformations. Its bromine atom acts as a reactive site for further functionalization, enabling the construction of intricate molecular architectures. For instance, it has been used as a precursor in the synthesis of fused indane derivatives with multiple chiral centers through aminocatalytic asymmetric Diels-Alder reactions, followed by a cascade N-heterocyclic carbene-mediated benzoin condensation (Jia et al., 2013). Moreover, it served as a key intermediate in the synthesis of a basket-shaped hydrocarbon, which could potentially act as an end-cap template for carbon nanotubes, highlighting its significance in materials science (Cui et al., 2010).

Domino Transformations and Catalysis

The versatility of this compound extends to domino transformations, where it undergoes sequential reactions leading to complex molecules. For example, it has participated in domino reactions triggered by secondary amines, producing 2-amino-1-trifluoromethyl indenols, which could be further transformed into indanones (Rulev et al., 2007). This showcases its utility in creating compounds with potential pharmacological interest. Additionally, its application in palladium-catalyzed carbonylative cyclization reactions to synthesize indenones underscores its importance in catalysis research (Harada et al., 2007).

Novel Compound Synthesis

The chemical reactivity of this compound facilitates the synthesis of novel compounds. For instance, microwave-assisted one-pot synthesis methods in water have been developed to create 3-amino-1-aryl-8-bromo-2,4-dicyano-9H-fluorenes derivatives from 4-bromo-indanone, demonstrating an environmentally friendly approach to synthesizing potentially bioactive compounds (Zhou et al., 2011).

Safety and Hazards

4-Bromo-2-Indanone is classified as a skin irritant and can cause serious eye irritation . It is recommended to wash thoroughly after handling and to wear protective clothing, eye protection, and face protection .

Future Directions

The future directions of 4-Bromo-2-Indanone research could involve its use in the synthesis of novel antitumor agents . Its derivatives have shown potential anti-hepatocellular carcinoma activity, indicating a promising direction for future research .

properties

IUPAC Name

4-bromo-1,3-dihydroinden-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTMVUZONAQICS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610535
Record name 4-Bromo-1,3-dihydro-2H-inden-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

846032-36-8
Record name 4-Bromo-1,3-dihydro-2H-inden-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMOINDAN-2-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.